4-Boc-3-Carboxymethylmorpholine

Enzymatic resolution Chiral β-amino acids Peptidomimetic synthesis

Researchers synthesizing constrained peptidomimetics often face uncontrolled amine reactivity when using unprotected morpholine acetic acid derivatives. 4-Boc-3-Carboxymethylmorpholine (CAS 859155-89-8) solves this with orthogonal Boc protection. • Enables selective deprotection in Fmoc-based SPPS without cross-reactivity • Lower MW (245.27 vs. 367.40 Fmoc analog) improves resin loading efficiency • Validated in asymmetric hydrogenation catalyst screening • Racemate resolvable to >99% ee via Burkholderia cepacia lipase

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 859155-89-8
Cat. No. B1291444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-3-Carboxymethylmorpholine
CAS859155-89-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CC(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyQVOPNRRQHPWQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-3-Carboxymethylmorpholine CAS 859155-89-8: Technical Baseline for Sourcing and Specification


4-Boc-3-Carboxymethylmorpholine (CAS 859155-89-8) is an N-Boc-protected morpholine-3-acetic acid building block with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound features a morpholine heterocycle substituted at the 3-position with a carboxymethyl group and at the 4-position with an acid-labile tert-butoxycarbonyl (Boc) protecting group . This structural arrangement enables orthogonal deprotection strategies in multi-step syntheses. Commercial specifications typically range from 95% to 98% purity , with storage recommended at 2–8°C under sealed, dry conditions .

Why 4-Boc-3-Carboxymethylmorpholine Cannot Be Replaced by Generic Morpholine Acetic Acid Derivatives


Substituting 4-Boc-3-Carboxymethylmorpholine with unsubstituted morpholine-4-yl-acetic acid (CAS 3235-69-6) or other morpholine acetic acid derivatives introduces critical functional incompatibilities in synthetic workflows. The Boc protecting group on the morpholine nitrogen is essential for orthogonal protection strategies; its absence in simpler analogs leads to uncontrolled reactivity at the amine position during downstream coupling steps, necessitating additional protection/deprotection cycles . Moreover, the carboxymethyl substitution at the 3-position rather than the nitrogen distinguishes this compound from N-carboxymethylmorpholine, altering both steric accessibility and the three-dimensional orientation of the acid handle, which directly impacts incorporation efficiency into constrained peptidomimetic scaffolds [1].

Quantitative Evidence: 4-Boc-3-Carboxymethylmorpholine Differentiation from Morpholine Acetic Acid Analogs


Enzymatic Kinetic Resolution Efficiency: 4-Boc-3-Carboxymethylmorpholine vs. N-Boc Homoproline and Homopipecolic Acid

In head-to-head enzymatic kinetic resolution studies, the methyl and ethyl esters of 4-Boc-3-carboxymethylmorpholine achieved enantiomeric excesses exceeding 99% when hydrolyzed by Burkholderia cepacia lipase, with an enantioselectivity factor (E) greater than 100 . This performance was directly compared to N-Boc homoproline and homopipecolic acid esters under identical conditions, demonstrating equivalent or superior enzymatic recognition [1].

Enzymatic resolution Chiral β-amino acids Peptidomimetic synthesis

Protecting Group Orthogonality: Boc vs. Fmoc for Morpholine-3-Acetic Acid Scaffolds

The Boc protecting group on 4-Boc-3-carboxymethylmorpholine (MW 245.27) offers acid-labile deprotection that is orthogonal to the base-labile Fmoc group. In contrast, 4-Fmoc-3-carboxymethyl-morpholine (CAS 885273-95-0, MW 367.40) requires basic conditions (e.g., piperidine) for deprotection, which may be incompatible with base-sensitive substrates . The molecular weight difference of 122.13 g/mol also impacts mass balance calculations in multi-step solid-phase syntheses .

Solid-phase synthesis Protecting group strategy Peptide chemistry

Patent-Documented Utility: 4-Boc-3-Carboxymethylmorpholine as a Key Intermediate in Calcium Sensing Receptor Modulators

4-Boc-3-Carboxymethylmorpholine is explicitly disclosed as a synthetic intermediate in US Patent US2013/345213 A1 (Paragraph 0382) for the preparation of substituted morpholines as modulators of the calcium sensing receptor (CaSR) . The patent also cites WO2012/120476 A1, establishing this compound's role in a proprietary chemical series distinct from generic morpholine acetic acid derivatives that lack the requisite substitution pattern for CaSR binding [1].

GPCR modulators Calcium sensing receptor Drug discovery intermediates

Synthetic Accessibility of Enantiopure Forms: Racemic vs. Single-Enantiomer 4-Boc-Morpholine Acetic Acid Procurement

Racemic 4-Boc-3-carboxymethylmorpholine (CAS 859155-89-8) is commercially available at ≥97% purity , while the (R)-enantiomer (CAS 761460-03-1) is supplied with ≥97.5% chemical purity and 97% enantiomeric excess . The (S)-enantiomer (CAS 839710-38-2) is also commercially accessible [1]. This availability of both racemic and enantiopure forms provides procurement flexibility: racemate for subsequent enzymatic resolution (>99% ee achievable) [2] or pre-resolved enantiomers for direct incorporation.

Chiral building blocks Asymmetric synthesis Enantiomer procurement

Optimal Procurement Scenarios for 4-Boc-3-Carboxymethylmorpholine Based on Quantitative Evidence


Medicinal Chemistry: Calcium Sensing Receptor (CaSR) Modulator Development

Programs targeting CaSR or related class C GPCRs should prioritize 4-Boc-3-Carboxymethylmorpholine based on its explicit exemplification in US2013/345213 A1 as a key intermediate for substituted morpholine modulators [1]. The Boc-protected 3-carboxymethyl substitution pattern is essential for the claimed pharmacophore; generic morpholine acetic acid derivatives lack the requisite nitrogen protection and regiospecific substitution .

Chiral Peptidomimetic Synthesis Requiring High Enantiopurity

When synthesizing conformationally constrained β-aminoacid-containing peptides, procurement of racemic 4-Boc-3-carboxymethylmorpholine followed by Burkholderia cepacia lipase-catalyzed resolution yields the corresponding acid with >99% enantiomeric excess (E >100) [1]. This enzymatic approach provides a cost-effective alternative to purchasing pre-resolved enantiomers while achieving equivalent stereochemical purity .

Solid-Phase Synthesis Requiring Acid-Labile Orthogonal Protection

For solid-phase peptide or peptidomimetic syntheses where orthogonal deprotection is required, 4-Boc-3-carboxymethylmorpholine provides acid-labile Boc protection that is fully orthogonal to Fmoc-based resin cleavage strategies. The lower molecular weight (245.27 vs. 367.40 for the Fmoc analog) also reduces resin loading mass, improving overall synthesis efficiency [1].

Asymmetric Hydrogenation Catalyst Screening Programs

4-Boc-3-carboxymethylmorpholine serves as a benchmark substrate for evaluating transition metal catalysts in asymmetric hydrogenation of cyclic β-acylamino-alkenoates. The compound has been demonstrated to yield high enantiomeric excesses using rhodium, ruthenium, and iridium catalyst systems [1], making it a validated test substrate for catalyst development programs.

Technical Documentation Hub

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